molecular formula C16H11Br2FN2O B11952856 5-Bromo-2-fluoro-N-(3-quinolinyl)benzamide hydrobromide CAS No. 853349-77-6

5-Bromo-2-fluoro-N-(3-quinolinyl)benzamide hydrobromide

Cat. No.: B11952856
CAS No.: 853349-77-6
M. Wt: 426.08 g/mol
InChI Key: UJZGPXVLLHIILY-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-N-(3-quinolinyl)benzamide hydrobromide is a chemical compound with the molecular formula C16H11Br2FN2O. It is known for its unique structure, which includes a bromine and fluorine atom attached to a benzamide group, along with a quinoline moiety. This compound is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-N-(3-quinolinyl)benzamide hydrobromide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis, such as the use of controlled reaction environments and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-N-(3-quinolinyl)benzamide hydrobromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, altering its chemical properties and potentially leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, pressures, and the presence of catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

5-Bromo-2-fluoro-N-(3-quinolinyl)benzamide hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action for 5-Bromo-2-fluoro-N-(3-quinolinyl)benzamide hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are a subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-fluoro-N-(3-quinolinyl)benzamide hydrobromide is unique due to its combination of bromine, fluorine, and quinoline groups. This structure provides distinct chemical properties and potential biological activities that are not found in simpler analogs .

Properties

CAS No.

853349-77-6

Molecular Formula

C16H11Br2FN2O

Molecular Weight

426.08 g/mol

IUPAC Name

5-bromo-2-fluoro-N-quinolin-3-ylbenzamide;hydrobromide

InChI

InChI=1S/C16H10BrFN2O.BrH/c17-11-5-6-14(18)13(8-11)16(21)20-12-7-10-3-1-2-4-15(10)19-9-12;/h1-9H,(H,20,21);1H

InChI Key

UJZGPXVLLHIILY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=C(C=CC(=C3)Br)F.Br

Origin of Product

United States

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